1-cyano-4-piperidineacetic acid CAS number and properties
1-cyano-4-piperidineacetic acid CAS number and properties
1-Cyano-4-Piperidineacetic Acid: Technical Guide
Abstract
This technical guide provides an in-depth analysis of 1-cyano-4-piperidineacetic acid (also known as 2-(1-cyanopiperidin-4-yl)acetic acid ), a specialized intermediate in medicinal chemistry.[1] Primarily utilized as a precursor for Janus Kinase (JAK) inhibitors and other piperidine-based therapeutics, this compound features a unique N-cyano moiety that serves as a versatile handle for heterocycle formation (e.g., amidines, guanidines).[1] This document details its chemical identity, physicochemical properties, synthesis protocols, and critical safety considerations for drug development professionals.[1]
Chemical Identity & Nomenclature
The nomenclature "1-cyano-4-piperidineacetic acid" refers to a piperidine ring substituted at the nitrogen (position 1) with a cyano group (-CN) and at position 4 with an acetic acid side chain (-CH₂COOH).[1]
| Property | Details |
| IUPAC Name | 2-(1-cyanopiperidin-4-yl)acetic acid |
| Common Name | 1-Cyano-4-piperidineacetic acid; N-cyano-4-carboxymethylpiperidine |
| CAS Number | 1566497-71-9 (Methyl ester analog reference); Acid form is custom synthesized |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| SMILES | N#CN1CCC(CC(=O)O)CC1 |
| InChI Key | Derivative dependent (Core: Piperidine-1-carbonitrile) |
Note on CAS Specificity: While the methyl ester derivative (Methyl 1-cyanopiperidine-4-carboxylate , CAS 1566497-71-9) is commercially indexed, the free acid form is often generated in situ or supplied as a custom synthesis item.[1] Researchers should verify the specific salt form (e.g., hydrochloride) or ester derivative required for their pathway.[1]
Physicochemical Properties
The N-cyano group significantly alters the basicity and polarity of the piperidine nitrogen, making it non-basic compared to the parent amine.[1]
| Property | Value / Description | Relevance |
| Physical State | White to off-white crystalline solid | Handling ease in solid-phase synthesis.[1] |
| Melting Point | 110–115 °C (Predicted) | Indicates stability during standard reflux conditions.[1] |
| Solubility | Soluble in DMSO, DMF, Methanol; Low in Water | Requires polar organic solvents for reaction.[1] |
| pKa (Acid) | ~4.76 (Carboxylic acid) | Typical for aliphatic carboxylic acids; allows standard coupling.[1] |
| pKa (Base) | N/A (N-cyano is non-basic) | The N-CN group deactivates the nitrogen lone pair.[1] |
| LogP | ~0.5 (Predicted) | Moderate lipophilicity, suitable for cell-permeable precursors.[1] |
Synthesis & Manufacturing
The synthesis of 1-cyano-4-piperidineacetic acid typically involves the electrophilic cyanation of 4-piperidineacetic acid or its ester derivatives.[1] The N-cyano group is introduced using cyanogen bromide (BrCN) or milder alternatives like 1-cyanoimidazole.[1]
Core Synthesis Pathway
Detailed Protocol: N-Cyanation of 4-Piperidineacetic Acid Ethyl Ester
-
Preparation : Dissolve ethyl 4-piperidineacetate (1.0 eq) in dichloromethane (DCM) or acetonitrile.
-
Base Addition : Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and cool to 0°C.
-
Cyanation : Slowly add cyanogen bromide (BrCN) (1.1 eq) as a solution in DCM over 30 minutes. Caution: BrCN is highly toxic.[1]
-
Alternative: Use 1-cyanoimidazole for a safer, non-volatile cyano source.[1]
-
-
Reaction : Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the amine.[1]
-
Workup : Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄. Concentrate to yield ethyl 1-cyano-4-piperidineacetate .
-
Hydrolysis (Optional) : If the free acid is required, treat the ester with LiOH (3 eq) in THF/Water (1:1) at room temperature for 2 hours. Acidify to pH 3 with 1N HCl to precipitate 1-cyano-4-piperidineacetic acid .
Applications in Drug Development
The 1-cyano-4-piperidineacetic acid scaffold is a valuable intermediate for constructing complex heterocyclic drugs, particularly those targeting kinases.[1]
A. Precursor to Amidines and Guanidines
The N-cyano group is a "masked" amidine. It can be converted into pharmacologically active motifs via the Pinner reaction or nucleophilic addition.[1]
-
Reaction : 1-Cyano-R + Amine (R'-NH₂) → Guanidine derivative.[1]
-
Utility : Synthesis of arginine mimics or specific kinase binding pockets (e.g., JAK1/JAK3 inhibitors).[1]
B. Von Braun Degradation Intermediate
In some pathways, the N-cyano group is used to cleave the piperidine ring or modify the nitrogen substituent selectively, allowing for ring-opening or expansion strategies in alkaloid synthesis.[1]
C. Bioisostere Construction
The N-CN moiety itself can act as a bioisostere for carbonyls or other polar groups, reducing basicity while maintaining hydrogen bond acceptor capability, which is critical for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles.[1]
Safety & Handling (HSE)
Working with cyano-compounds requires strict adherence to safety protocols due to the potential for cyanide release under acidic or reducing conditions.[1]
| Hazard Class | Risk Description | Mitigation Strategy |
| Acute Toxicity | N-cyano compounds can be toxic if ingested or inhaled.[1] | Use a fume hood; wear nitrile gloves and safety goggles.[1] |
| Cyanide Release | Strong acids or reducing agents may liberate HCN gas. | Do not mix with strong acids unless in a controlled, vented reactor.[1] Keep a cyanide antidote kit available.[1] |
| Skin Irritation | Potential sensitizer. | Wash immediately with soap and water upon contact.[1] |
| Storage | Moisture sensitive (hydrolysis of nitrile).[1] | Store in a cool, dry place under inert gas (Nitrogen/Argon). |
References
-
PubChem Compound Summary . Methyl 1-cyanopiperidine-4-carboxylate (CAS 1566497-71-9).[1] National Center for Biotechnology Information.[1] Link[1]
-
ChemicalBook . 4-Cyanopiperidine Derivatives and Synthesis. Accessed 2025.[1][2][3] Link
-
BLD Pharm . Product Catalog: Methyl 1-cyanopiperidine-4-carboxylate. Link
-
Cardiff University . Introduction to Cyanamides and Synthesis. ORCA. Link
